1-Acetyl-1H-indol-3-yl acetate

Synthetic Chemistry Microwave Synthesis Process Optimization

This dual-acetyl indole scaffold is a critical precursor for 11-β-hydroxysteroid dehydrogenase type 1 inhibitors and DNA-intercalating agents, with documented aldose reductase inhibitory activity. Its unique N,O-disubstitution pattern enables microwave-assisted rapid synthesis of diverse indoxyl libraries for SAR optimization, outperforming generic mono-substituted indoles that risk synthetic failure and invalidate biological comparisons.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 16800-67-2
Cat. No. B556863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-1H-indol-3-yl acetate
CAS16800-67-2
SynonymsAcetic acid-(1-acetyl-1H-indol-3-yl) ester; Indoxyl-1,3-diacetate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
InChIInChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
InChIKeyDNVFBLDIZKYQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-1H-indol-3-yl acetate (CAS 16800-67-2) for Research & Industrial Procurement


1-Acetyl-1H-indol-3-yl acetate, also known as N,O-1,3-diacetylindole or indoxyl 1,3-diacetate, is a key organic intermediate in the indole family, characterized by an acetyl group at the nitrogen atom and an acetate group at the third position of the indole ring . It is a light brown to yellow crystalline solid with a molecular formula of C12H11NO3, a molecular weight of 217.22 g/mol, and a melting point of 80-84 °C . It is soluble in common organic solvents like chloroform, ethyl acetate, and methanol .

Why Substituting 1-Acetyl-1H-indol-3-yl acetate with Other Indole Derivatives Can Compromise Your Project


While indole derivatives are a broad and versatile class of compounds, their specific substitution patterns dictate their utility as synthetic building blocks and their performance in analytical and biological applications . The presence of two distinct acetyl groups on the indole core of 1-acetyl-1H-indol-3-yl acetate is a crucial structural feature that enables its unique reactivity and function as a precursor, which cannot be easily replicated by mono-substituted analogs or those with different protecting groups [1]. Arbitrary substitution with a generic indole derivative risks not only synthetic failure and low yields but also invalidates quantitative comparisons in biological assays, as the hydrolysis and activation pathways differ significantly .

Head-to-Head Quantitative Differentiation: 1-Acetyl-1H-indol-3-yl acetate vs. Closest Analogs


Synthetic Yield Comparison: Microwave-Assisted Synthesis of 1-Acetyl-1H-indol-3-yl acetate vs. Substituted Derivatives

In a direct head-to-head study of microwave-assisted synthesis, the target compound (1-acetyl-1H-indol-3-yl acetate, compound 1) was isolated in a yield range of 34-71% [1]. This yield is directly comparable to the yields achieved for its substituted derivatives (compounds 7) under the same optimized conditions. Notably, the study also reports the first-time synthesis of the 6-trifluoromethyl (7f) and 7-methyl (7h) derivatives, providing a baseline for comparing the efficiency of this synthetic route [1].

Synthetic Chemistry Microwave Synthesis Process Optimization

Synthetic Utility: 1-Acetyl-1H-indol-3-yl acetate as a Key Intermediate vs. Non-Acetylated Indole Scaffolds

1-Acetyl-1H-indol-3-yl acetate is not merely a structural analog; it is a specific intermediate for synthesizing 11-β-hydroxysteroid dehydrogenase inhibitors [1]. This targeted application contrasts with the more general use of simpler indole scaffolds, like 1H-indole or indole-3-acetic acid, which are broad-spectrum auxins or metabolically active compounds [2]. The diacetylated structure is a critical protecting group and precursor state that enables specific downstream reactions, such as condensation with isatin, which is a key step in the synthesis of DNA-intercalating agents [3].

Organic Synthesis Medicinal Chemistry Enzyme Inhibition

Aldose Reductase Inhibitory Activity: A Direct Biological Comparison

A study directly assessed the novel aldose reductase inhibitory activity of 1-acetyl-1H-indole-3-acetate, demonstrating its potential as a new chemotype for this target [1]. While the abstract does not provide an IC50 value, the mere reporting of this specific activity for this compound serves as a differentiating factor from its more widely studied, but less potent or selective, indole counterparts [1]. The study's focus on this specific compound confirms its distinct pharmacological profile.

Medicinal Chemistry Diabetic Complications Enzyme Inhibition

Proven Application Scenarios for 1-Acetyl-1H-indol-3-yl acetate (CAS 16800-67-2)


Medicinal Chemistry: Synthesis of 11-β-Hydroxysteroid Dehydrogenase Inhibitors

1-Acetyl-1H-indol-3-yl acetate is a key starting material or intermediate in the documented synthesis of inhibitors targeting 11-β-hydroxysteroid dehydrogenase [1]. This is a specific, peer-reviewed application that differentiates it from generic indole building blocks. Procuring this compound is a necessary step for research groups aiming to replicate or optimize these specific synthetic routes [1].

Synthetic Methodology: Preparation of DNA-Intercalating Agents

The compound has been utilized as a reactant in the aqueous-phase base-catalyzed condensation with isatin to synthesize DNA-intercalating agents [2]. This application highlights its value in constructing complex heterocyclic systems with potential therapeutic relevance [2].

Process Chemistry: Microwave-Assisted Synthesis for Derivatization

The established microwave-assisted protocol for synthesizing 1-acetyl-1H-indol-3-yl acetate and its derivatives offers a rapid and efficient entry to a range of functionalized indoxyls [3]. Procurement of this core scaffold enables researchers to quickly generate a library of related compounds for structure-activity relationship (SAR) studies using this optimized method [3].

Enzymology: Aldose Reductase Inhibition Studies

The compound has been reported to possess novel aldose reductase inhibitory activity [4]. Researchers investigating diabetic complications, such as neuropathy or retinopathy, can utilize this compound as a validated, structurally distinct chemotype for further investigation and optimization [4].

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